N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes . .
Mode of Action
Thiadiazole derivatives, in general, are known to exert a broad spectrum of biological activities due to their ability to interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been reported to have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Action Environment
The influence of the substituent on the compounds’ activity is depicted in the case of thiadiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-carboxylic acid substituted thiadiazole with thionyl chloride to obtain the corresponding 5-carbonyl chloride derivative. This intermediate is then combined with glycine to afford the carboxamide derivative . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,3-thiadiazole-5-carboxamide
- 1,3,4-thiadiazole derivatives
- Thiazole derivatives
Uniqueness
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring with a phenyl and carboxamide group. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZDFTGTHXYIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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